Cycloheptane, (2-bromoethylidene)-

Description

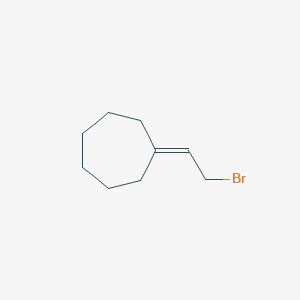

Cycloheptane, (2-bromoethylidene)- is a brominated cycloalkane derivative featuring a seven-membered cycloheptane ring substituted with a 2-bromoethylidene group. The ethylidene moiety (CH₂=CH–) introduces a double bond adjacent to the bromine atom, distinguishing it from simpler bromoalkyl-substituted cycloalkanes. Cycloheptane derivatives are notable in pharmaceutical and materials chemistry due to their conformational flexibility and reactivity, particularly in oxidation and alkylation reactions .

Properties

CAS No. |

90149-86-3 |

|---|---|

Molecular Formula |

C9H15Br |

Molecular Weight |

203.12 g/mol |

IUPAC Name |

2-bromoethylidenecycloheptane |

InChI |

InChI=1S/C9H15Br/c10-8-7-9-5-3-1-2-4-6-9/h7H,1-6,8H2 |

InChI Key |

SGZIIUNFYSCHMN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=CCBr)CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromoethylidene)cycloheptane typically involves the bromination of cycloheptane derivatives. One common method is the reaction of cycloheptanone with phosphorus tribromide (PBr3) to form the corresponding bromo compound, followed by dehydrohalogenation to yield (2-Bromoethylidene)cycloheptane .

Industrial Production Methods: Industrial production methods for (2-Bromoethylidene)cycloheptane are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: (2-Bromoethylidene)cycloheptane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.

Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.

Addition Reactions: The double bond in the bromoethylidene group can participate in addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents.

Major Products:

Substitution: Formation of cycloheptanol derivatives.

Elimination: Formation of cycloheptene.

Addition: Formation of dihalo derivatives or haloalkanes.

Scientific Research Applications

(2-Bromoethylidene)cycloheptane has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Potential use in studying the effects of halogenated compounds on biological systems.

Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromoethylidene)cycloheptane involves its reactivity due to the presence of the bromoethylidene group. The bromine atom is highly reactive and can participate in various substitution and elimination reactions. The double bond in the bromoethylidene group also makes the compound susceptible to addition reactions. These reactive sites allow (2-Bromoethylidene)cycloheptane to interact with different molecular targets and pathways, making it a versatile compound in chemical reactions .

Comparison with Similar Compounds

Structural Differences

- Cycloheptane, (2-bromoethylidene)- : Seven-membered ring with a bromoethylidene (CH₂=CHBr) substituent.

- (2-Bromoethylidene)cyclohexane (CAS 932-86-5): Six-membered cyclohexane ring with the same substituent .

- (2-Bromoethyl)cyclopentane (CAS 18928-94-4): Five-membered cyclopentane ring with a bromoethyl (CH₂CH₂Br) group .

- (Bromomethyl)cyclohexane (CAS 2550-36-9): Cyclohexane with a bromomethyl (CH₂Br) substituent .

Key Observations :

- Ring size affects steric strain and conformational stability. Cycloheptane’s larger ring reduces strain compared to cyclopentane but increases flexibility relative to cyclohexane.

- The ethylidene group (sp² hybridized carbon) in the target compound introduces geometric constraints absent in saturated analogs.

Physical Properties

*Estimated boiling range derived from Joback and Crippen methods .

Analysis :

- Bromination increases density and boiling points compared to unsubstituted cycloheptane.

- The lower boiling point of (2-bromoethylidene)cyclohexane (90–93°C at reduced pressure) versus unsubstituted cycloheptane (118–120°C) suggests volatility differences due to substituent effects .

Reactivity and Functional Comparisons

Oxidation Reactivity

Cycloheptane derivatives exhibit higher reactivity in oxidation reactions compared to cyclohexane or cyclooctane. For example, copper(II) catalysts oxidize cycloheptane to cycloheptanol and cycloheptanone with yields of ~25%, surpassing cyclooctane (17–20%) and cyclohexane . This trend implies that (2-bromoethylidene)-substituted cycloheptane may serve as a reactive intermediate in catalytic systems, though bromine’s electron-withdrawing effects could modulate this behavior.

Thermodynamic and Conformational Insights

- Thermal Conductivity : Cycloheptane’s thermal conductivity (5.86) exceeds cyclohexane (5.73) and cyclopentane (5.50), suggesting better heat dissipation in industrial applications .

- Combustion Energy : Cycloheptane’s heat of combustion is intermediate between cyclohexane and cyclooctane, reflecting its conformational stability .

Q & A

Q. What are the recommended methodologies for synthesizing (2-bromoethylidene)cycloheptane in laboratory settings?

The synthesis of brominated cycloheptane derivatives typically involves halogenation reactions. For (2-bromoethylidene)cycloheptane, bromination of ethylidene-cycloheptane using reagents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions is a plausible approach. Precise temperature control (e.g., 0–25°C) and inert atmospheres (e.g., nitrogen) are critical to avoid side reactions . Cycloheptane itself is often derived via Clemmensen reduction of cycloheptanone, suggesting that ketone intermediates may serve as precursors for further functionalization .

Q. How should researchers handle and store (2-bromoethylidene)cycloheptane to ensure safety and stability?

This compound is likely flammable and reactive due to the bromoethylidene group. Storage in airtight, non-reactive containers (e.g., glass or PTFE-lined) under inert gas (argon/nitrogen) is recommended. Compatibility testing with storage materials is essential, as cycloheptane derivatives are incompatible with oxidizing agents (e.g., peroxides, chlorates) . Work areas must be equipped with explosion-proof ventilation and grounded equipment to prevent static ignition .

Q. What spectroscopic techniques are most effective for characterizing (2-bromoethylidene)cycloheptane?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the bromoethylidene moiety’s electronic environment. Gas chromatography-mass spectrometry (GC-MS) can validate purity, while infrared (IR) spectroscopy identifies functional groups like C-Br stretches (~500–600 cm⁻¹) . For stereochemical analysis, X-ray crystallography may resolve conformational ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the conformational dynamics of (2-bromoethylidene)cycloheptane?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are widely used to analyze strain energy and puckering modes. Cycloheptane’s chair and boat conformations exhibit steric strain (~5 kcal/mol difference), which bromoethylidene substitution may exacerbate due to increased van der Waals repulsions . Molecular dynamics simulations can model pseudorotation barriers, aiding in understanding flexibility under thermal stress .

Q. What experimental strategies resolve contradictions in thermodynamic data for brominated cycloheptanes?

Discrepancies in properties like vapor pressure or heat of combustion require cross-validation via multiple techniques. For example, static bomb calorimetry (e.g., ASTM D240) measures heats of combustion, while vapor-liquid equilibrium (VLE) setups with precision manometers validate vapor pressures . Statistical error analysis (e.g., Monte Carlo simulations) quantifies uncertainty in conflicting datasets .

Q. How does the bromoethylidene group influence the reactivity of cycloheptane in cross-coupling reactions?

The C-Br bond in bromoethylidene derivatives is susceptible to nucleophilic substitution (SN2) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura). Reactivity studies should optimize catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and solvents (THF/toluene) to balance ring strain and steric hindrance . Kinetic profiling (e.g., via in situ IR) can track intermediates and competing pathways .

Q. What protocols mitigate toxicity risks during in vivo studies involving (2-bromoethylidene)cycloheptane?

Acute exposure protocols must include LC50/EC50 assays (OECD Test Guideline 203) to establish safe handling thresholds. Chronic toxicity assessments require longitudinal studies in model organisms (e.g., zebrafish), monitoring biomarkers like glutathione depletion (indicative of oxidative stress) . Personal protective equipment (PPE) guidelines from OSHA (29 CFR 1910.1200) should be strictly followed .

Methodological Notes

- Data Interpretation : Cycloheptane’s thermodynamic instability (e.g., low flash point: 43°F/6°C) implies that brominated analogs may require stricter thermal controls during experiments .

- Contradiction Management : When literature values conflict, prioritize peer-reviewed datasets from NIST or ACS journals over commercial databases .

- Safety Compliance : Align experimental designs with NFPA 704 standards for flammability (Category 2) and reactivity (Category 1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.